molecular formula C24H31NO4 B8458596 tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate

tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate

Cat. No.: B8458596
M. Wt: 397.5 g/mol
InChI Key: PZZQHBPQBZTUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyloxybenzyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(benzyloxy)benzyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of protecting groups, such as benzyl groups, to prevent unwanted reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxy group can produce a benzyl alcohol .

Scientific Research Applications

tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(benzyloxy)benzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxybenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydroxybenzyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-(benzyloxy)phenyl)piperidine-1-carboxylate

Uniqueness

tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate is unique due to the presence of both the benzyloxybenzyl group and the hydroxyl group on the piperidine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-[(2-phenylmethoxyphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C24H31NO4/c1-23(2,3)29-22(26)25-15-13-24(27,14-16-25)17-20-11-7-8-12-21(20)28-18-19-9-5-4-6-10-19/h4-12,27H,13-18H2,1-3H3

InChI Key

PZZQHBPQBZTUDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-(Benzyloxy)phenyl)magnesium bromide (33.8 mL, 1M) was added to a solution of EXAMPLE 263A (6.0 g) and CuI (1.07 g) in tetrahydrofuran (220 mL) at 0° C. over 10 minutes. The reaction was quenched with pH 7 buffer (20 mL), extracted twice with ether, and the combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product was chromatographed on silica gel using 2-20% ethyl acetate in hexanes to provide the title compound.
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.07 g
Type
catalyst
Reaction Step One

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